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rac 2-Oleoyl-3-chloropropanediol - 915297-48-2

rac 2-Oleoyl-3-chloropropanediol

Catalog Number: EVT-1464437
CAS Number: 915297-48-2
Molecular Formula: C21H39ClO3
Molecular Weight: 374.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rac 2-Oleoyl-3-chloropropanediol is a chemical compound classified as a fatty acid ester of 3-chloropropane-1,2-diol. This compound has garnered attention due to its implications in food safety and potential health risks associated with the presence of chloropropanediols in edible oils. The structure comprises an oleoyl group attached to a chloropropanediol backbone, making it relevant in both industrial and research contexts.

Source

Rac 2-Oleoyl-3-chloropropanediol can be derived from various sources, including the thermal processing of vegetable oils, which can lead to the formation of chloropropanediol esters during refining processes. The compound is often studied in the context of food safety, particularly regarding its occurrence in edible oils and fats.

Classification

The compound falls under the category of fatty acid esters and is specifically associated with 3-monochloropropane-1,2-diol (3-MCPD) derivatives. Its classification is significant due to its relevance in toxicology and food chemistry.

Synthesis Analysis

Methods

The synthesis of rac 2-Oleoyl-3-chloropropanediol typically involves the esterification of oleic acid with 3-chloropropane-1,2-diol. This reaction can be catalyzed by various acids or bases, depending on the desired yield and purity.

Technical Details

  1. Esterification Reaction: The reaction generally requires heating under reflux conditions to facilitate the formation of the ester bond.
  2. Catalysts: Common catalysts include sulfuric acid or p-toluenesulfonic acid, which enhance the reaction rate.
  3. Purification: Post-synthesis, the product may undergo purification processes such as distillation or chromatography to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Rac 2-Oleoyl-3-chloropropanediol has a complex molecular structure characterized by:

  • Molecular Formula: C21H39ClO3
  • Molecular Weight: Approximately 374.99618 Da
  • Structural Features: The molecule features a long-chain fatty acid (oleoyl) linked to a chlorinated propanediol unit.

Data

The structural data can be visualized through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.

Chemical Reactions Analysis

Reactions

Rac 2-Oleoyl-3-chloropropanediol can participate in various chemical reactions, including hydrolysis and transesterification.

Technical Details

  1. Hydrolysis: In aqueous environments, this compound can hydrolyze back into oleic acid and 3-chloropropane-1,2-diol.
  2. Transesterification: It can react with other alcohols to form different esters, which is significant for modifying its properties for various applications.
Mechanism of Action

Process

The mechanism of action for rac 2-Oleoyl-3-chloropropanediol primarily relates to its behavior in biological systems and food matrices. Upon ingestion, it may undergo metabolic conversion or hydrolysis.

Data

Research indicates that chloropropanediols can exhibit toxicological effects, leading to concerns about their accumulation in food products. Understanding this mechanism is crucial for assessing health risks associated with dietary exposure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to pale yellow liquid.
  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Melting Point: Not extensively documented but likely varies based on purity.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis in aqueous solutions.

Relevant data from studies indicate that rac 2-Oleoyl-3-chloropropanediol may form during high-temperature processing of fats, leading to potential health implications due to its chlorinated nature.

Applications

Rac 2-Oleoyl-3-chloropropanediol has several scientific applications:

  1. Food Industry: Used as a marker for assessing contamination levels in edible oils.
  2. Toxicology Research: Studied for its potential health effects related to dietary exposure.
  3. Analytical Chemistry: Employed in methods for detecting chlorinated compounds in food products through advanced chromatographic techniques.
Introduction to rac 2-Oleoyl-3-chloropropanediol

rac 2-Oleoyl-3-chloropropanediol represents a critical class of chlorinated lipid compounds characterized by a glycerol backbone esterified with oleic acid and featuring a reactive chlorine substituent. This structural configuration positions it as both a naturally occurring minor component and a process-induced contaminant in lipid-rich food matrices. Chemically identified as a monoacylglycerol derivative with systematic name (9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester, it bears the CAS registry number 915297-48-2 and molecular formula C₂₁H₃₉ClO₃ (molecular weight: 374.99 g/mol) [1] [8]. Its dual identity as a chemical intermediate and food contaminant has established its significance across multiple scientific disciplines, including analytical chemistry, food safety research, and organic synthesis. The compound exemplifies the broader family of chloropropanols and their esters, which have garnered substantial regulatory attention due to toxicological concerns, though safety profiles fall outside the scope of this structural and functional analysis.

Structural Characterization and Stereochemical Properties

The molecular architecture of rac 2-Oleoyl-3-chloropropanediol features a propanediol core with distinct substituents: an oleoyl group (C18:1, cis-9) esterified at the sn-2 position and a chlorine atom at the sn-3 position, leaving the sn-1 hydroxyl group unsubstituted. This arrangement creates an amphiphilic structure with a polar chlorohydrin region and a nonpolar oleoyl chain, enabling both hydrophobic interactions and chemical reactivity [1]. The "rac" prefix explicitly denotes its racemic nature, confirming the compound exists as an equimolar mixture of R and S stereoisomers at the chiral carbon bearing the chlorine substituent. This stereochemical characteristic profoundly influences its biochemical behavior and analytical detection strategies.

The chlorine atom functions as an excellent leaving group, facilitating nucleophilic substitution reactions that enable further chemical derivatization. This reactivity profile makes it valuable for synthesizing more complex lipid derivatives or polymer precursors [1]. The hydroxyl group provides an additional site for chemical modification, allowing researchers to introduce fluorescent tags or other functional moieties for analytical or synthetic purposes. In comparison to dichlorinated analogs, this monochlorinated structure exhibits moderate polarity, influencing its extraction efficiency and chromatographic behavior in analytical methods.

Table 1: Structural Comparison of Chloropropanediol Esters Mentioned in Search Results [1] [3] [5]

Compound NameMolecular FormulaMolecular Weight (g/mol)Fatty Acid CompositionCAS Number
rac 2-Oleoyl-3-chloropropanediolC₂₁H₃₉ClO₃374.99Oleoyl (C18:1)915297-48-2
rac 1-Lauroyl-2-oleoyl-3-chloropropanediolC₃₃H₆₁ClO₄557.29Lauroyl (C12:0), Oleoyl (C18:1)N/A
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediolC₃₉H₆₉ClO₄637.42Oleoyl (C18:1), Linoleoyl (C18:2)1336935-03-5
rac 2-Oleoyl-3-chloropropanediol-d5 (isotope-labeled)C₂₁H₃₄D₅ClO₃380.02Oleoyl (C18:1)1331669-45-4

Role as a Chlorinated Lipid in Food Chemistry

Within food matrices, particularly refined vegetable oils and canned fish products, rac 2-Oleoyl-3-chloropropanediol functions as a representative chlorinated glycerol ester that forms through both enzymatic and non-enzymatic pathways. Its presence is intrinsically linked to lipid metabolism and transformation processes occurring during food processing and storage. Analytical research has identified this compound among the suite of 3-monochloropropane-1,2-diol (3-MCPD) esters that contaminate various edible oils, where it serves as a chemical indicator of oil refinement history and processing conditions [5] [7]. Its hydrophobic nature facilitates partitioning into lipid phases, making it particularly persistent in oil-based food products.

The compound's significance extends to analytical methodology development for contaminant detection. Researchers utilize its chemical behavior to optimize enzymatic transesterification approaches employing Burkholderia cepacia lipase, which efficiently liberates free 3-MCPD from its esterified forms including rac 2-Oleoyl-3-chloropropanediol [5]. This enzymatic step is critical for accurate gas chromatography-mass spectrometry (GC-MS) quantification following derivatization with agents like n-heptafluorobutyrylimidazole. The analytical challenge lies in distinguishing this specific chloropropanediol ester from structurally similar contaminants in complex lipid matrices, requiring high-resolution separation techniques and selective detection methods.

Table 2: Detection Methods for Chloropropanediol Esters in Food Chemistry [5]

Analytical ApproachKey StepsTarget AnalytesApplication in Food Matrices
Ultrasound-assisted enzymatic hydrolysis1. Lipid extraction 2. Enzymatic transesterification (lipase) 3. Derivatization 4. GC-MS analysisTotal 3-MCPD esters including rac 2-Oleoyl-3-chloropropanediolCanned fish oil fractions, vegetable oils
Isotope dilution analysis1. Addition of deuterated internal standard (e.g., rac 2-Oleoyl-3-chloropropanediol-d5) 2. Sample extraction 3. LC-MS/MS analysisSpecific chloropropanediol estersEdible oils, infant formula, processed foods
Direct LC-MS/MS1. Minimal sample preparation 2. Chromatographic separation 3. Tandem mass spectrometryIntact chloropropanediol estersOil matrices, lipid-rich processed foods

Significance in Process-Induced Food Contaminants

The formation of rac 2-Oleoyl-3-chloropropanediol epitomizes the thermal processing contaminant paradigm in modern food science. This compound originates predominantly during the high-temperature deodorization step of edible oil refining, where chloride ions (either naturally present in oilseeds or from environmental contamination) react with triacylglycerols under heat stress. The temperature-time profile of processing directly correlates with final contaminant levels, with optimal formation occurring between 200-230°C [5] [7]. Additionally, its generation is documented in canned fish oils during sterilization processes, demonstrating the compound's broad relevance across diverse food categories [5].

Mechanistically, formation pathways involve both direct esterification of free 3-MCPD with activated fatty acids (acyl-CoAs) and acyl group migration in partial glycerides. The latter route is particularly significant for rac 2-Oleoyl-3-chloropropanediol, as it can form via intramolecular rearrangement from 1-chloropropanediol precursors. Food chemists monitor this compound as part of contaminant profiles that indicate thermal processing history and potential quality concerns. Its presence often correlates with other process-induced toxicants, including glycidyl esters and acrylamide, creating complex contaminant mixtures requiring sophisticated analytical strategies for comprehensive assessment.

The compound's stability in lipid matrices presents significant challenges for mitigation strategies. Research demonstrates that once formed, rac 2-Oleoyl-3-chloropropanediol persists throughout product shelf life due to the low water activity in oil environments that limits hydrolytic cleavage. Consequently, research focuses on preventive approaches rather than post-formation removal, including optimization of refining conditions, selection of low-chloride raw materials, and pre-refining treatments with adsorbents that reduce chloride availability. The isotope-labeled analog (rac 2-Oleoyl-3-chloropropanediol-d5) serves as an essential internal standard in mass spectrometry-based methods, enabling accurate quantification during food safety monitoring [2] [4].

Table 3: Formation Pathways and Mitigation Approaches for rac 2-Oleoyl-3-chloropropanediol in Processed Foods [5] [7]

Formation PathwayKey Chemical ProcessFood Matrices AffectedPotential Mitigation Strategies
Thermal degradation of lipidsChloride-assisted hydrolysis/ re-esterification at high temperaturesRefined vegetable oils, margarinsOptimization of deodorization temperature-time parameters
Acyl migration in partial glyceridesIntramolecular rearrangement of 1-chloropropanediol to 2-chloropropanediol structuresAll lipid-rich processed foodsPre-refining treatments to reduce chloride content
Enzymatic esterificationLipase-catalyzed esterification of free 3-MCPD with fatty acidsFermented lipid productsSelection of microbial strains with lower lipase activity

Properties

CAS Number

915297-48-2

Product Name

rac 2-Oleoyl-3-chloropropanediol

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate

Molecular Formula

C21H39ClO3

Molecular Weight

374.99

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-

InChI Key

SQEOYUUMBWVKDM-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl

Synonyms

(9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester;

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